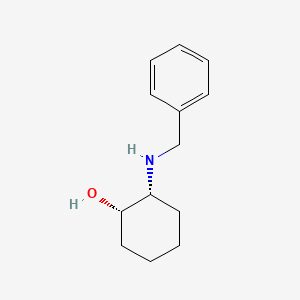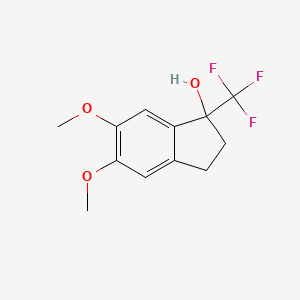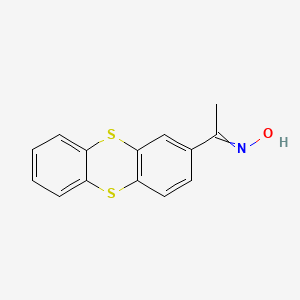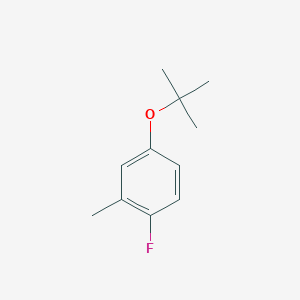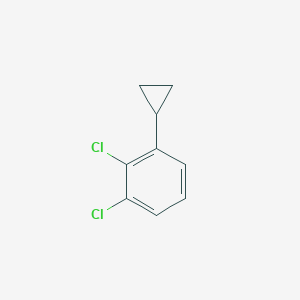
1,2-Dichloro-3-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-cyclopropylbenzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a cyclopropyl group. This compound is part of the broader class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
The synthesis of 1,2-Dichloro-3-cyclopropylbenzene typically involves electrophilic aromatic substitution reactions. One common method includes the chlorination of cyclopropylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions often require controlled temperatures to ensure selective chlorination at the desired positions on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced separation techniques to purify the final product.
Analyse Des Réactions Chimiques
1,2-Dichloro-3-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of cyclopropylbenzene derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane (DCM) and controlled temperatures to ensure the desired reaction pathways. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,2-Dichloro-3-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,2-Dichloro-3-cyclopropylbenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .
Comparaison Avec Des Composés Similaires
1,2-Dichloro-3-cyclopropylbenzene can be compared with other chlorinated aromatic hydrocarbons such as:
1,2-Dichlorobenzene: Similar in structure but lacks the cyclopropyl group, leading to different chemical properties and reactivity.
1,3-Dichlorobenzene: Another isomer with chlorine atoms at different positions, resulting in distinct chemical behavior.
1,2-Dichloro-4-cyclopropylbenzene: A closely related compound with the cyclopropyl group at a different position, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C9H8Cl2 |
|---|---|
Poids moléculaire |
187.06 g/mol |
Nom IUPAC |
1,2-dichloro-3-cyclopropylbenzene |
InChI |
InChI=1S/C9H8Cl2/c10-8-3-1-2-7(9(8)11)6-4-5-6/h1-3,6H,4-5H2 |
Clé InChI |
MQMPCFIJIAHGHX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-([1,2,4]triazolo[4,3-a]pyrazin-6-yl)carbamate](/img/structure/B13708544.png)
![[5-(Boc-amino)-2-(4-pyridyl)phenyl]methanol](/img/structure/B13708551.png)
![2-Bromo-6-[(1-methyl-3-azetidinyl)oxy]pyridine](/img/structure/B13708560.png)
![1,5-Dimethyl-4-[4-(3-methyl-thiophen-2-ylmethylene)-5-oxo-2-thioxo-imidazolidin-1-yl]-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B13708570.png)


![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

